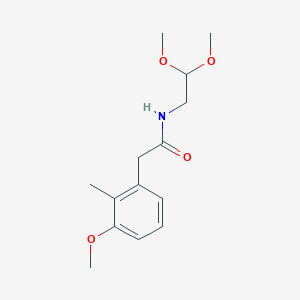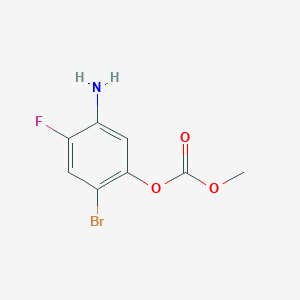
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a dimethoxy-ethyl group and a methoxy-methyl-phenyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methyl-phenylacetic acid and 2,2-dimethoxyethanol.
Esterification: The phenylacetic acid is first esterified with 2,2-dimethoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.
Amidation: The ester is then reacted with an amine, such as ammonia or an amine derivative, under controlled conditions to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized reaction conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell signaling, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-dimethoxy-ethyl)-2-(3-methoxy-phenyl)-acetamide: Lacks the methyl group on the phenyl ring.
N-(2,2-dimethoxy-ethyl)-2-(2-methyl-phenyl)-acetamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO4/c1-10-11(6-5-7-12(10)17-2)8-13(16)15-9-14(18-3)19-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) |
Clave InChI |
ACOQNTLWSNYZMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)CC(=O)NCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide](/img/structure/B8308407.png)
![3-methyl-6,7,8,9-tetrahydro-5H-isoxazolo[4,5-h][3]benzazepine](/img/structure/B8308413.png)











